molecular formula C10H13N3 B2778705 2-(7-Methylimidazo[1,2-a]pyridin-2-yl)ethanamine CAS No. 919742-19-1

2-(7-Methylimidazo[1,2-a]pyridin-2-yl)ethanamine

Cat. No. B2778705
CAS RN: 919742-19-1
M. Wt: 175.235
InChI Key: TWYXSGQQQHPFSI-UHFFFAOYSA-N
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Description

“2-(7-Methylimidazo[1,2-a]pyridin-2-yl)ethanamine” is a derivative of the imidazo[1,2-a]pyridine class . Imidazo[1,2-a]pyridines have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity . This class of compounds has been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators .


Synthesis Analysis

A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines has been developed . This involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . The important features of this method are that it is reasonably fast, very clean, high yielding, simple workup and environmentally benign .

Scientific Research Applications

DNA Binding and Nuclease Activity

Cu(II) complexes of tridentate ligands have demonstrated significant DNA binding propensity and nuclease activity, leading to minor structural changes in calf thymus DNA upon interaction. These complexes exhibit a pseudo-first-order kinetic reaction with supercoiled DNA, suggesting their potential in studying DNA interactions and therapeutic applications where DNA cleavage is required (Kumar et al., 2012).

Chemical Synthesis

The compound 3-(3-Chlorophenyl)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)prop-2-en-1-one showcases the diverse chemical reactivity of imidazo[1,2-a]pyridine derivatives, which are of interest in the synthesis of complex molecules. Such compounds could serve as intermediates in the development of new materials or biologically active molecules (Bisseyou et al., 2007).

Cytotoxic Activity

2-Methylimidazo[1,2-a]pyridine and quinoline-substituted 2-aminopyrimidine derivatives have been synthesized and evaluated for their cytotoxic activity, with certain compounds showing effectiveness against cancer cell lines. This highlights the potential of 2-(7-Methylimidazo[1,2-a]pyridin-2-yl)ethanamine derivatives in the development of new anticancer agents (Vilchis-Reyes et al., 2010).

Novel Synthetic Methods

The synthesis of imidazo[1,2-a]pyridines using "water-mediated" hydroamination and silver-catalyzed aminooxygenation offers new, eco-friendly synthetic routes for these compounds. Such methods could be beneficial for the efficient and environmentally friendly production of pharmaceuticals and other chemicals (Mohan et al., 2013).

Future Directions

Imidazo[1,2-a]pyridine derivatives have been used as fluorescent probes for in vitro and in vivo determination of mercury and iron ions . The goal of the present work was to study the interaction of 2-methylimidazo[1,2-a]pyridine with molecular bromine and iodine, as well as to explore the antimicrobial action of 3-bromo-2-methyl-1 Н -imidazo[1,2-a]pyridinium bromide against Staphylococcus aureus .

properties

IUPAC Name

2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3/c1-8-3-5-13-7-9(2-4-11)12-10(13)6-8/h3,5-7H,2,4,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWYXSGQQQHPFSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=CN2C=C1)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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